molecular formula C18H13N3O2S2 B2989316 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034341-85-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No.: B2989316
CAS No.: 2034341-85-8
M. Wt: 367.44
InChI Key: AADUPUNOQPEDGZ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates three privileged pharmacophores: a thiazole, a furan, and a thiophene ring, scaffolds that are frequently found in a wide range of biologically active molecules and FDA-approved drugs . The thiazole ring is a recognized bioactive scaffold with a broad spectrum of reported pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The furan moiety is another biologically active heterocycle present in various natural and synthetic compounds with demonstrated antitumor, antibacterial, and anti-inflammatory activities . Similarly, the thiophene ring is a common structural component in therapeutic agents and has been incorporated into novel compounds with potent antitumor effects . The specific combination of these heterocycles in a single molecule makes this carboxamide derivative a promising candidate for investigation in multiple research areas. Potential applications include serving as a key intermediate in the synthesis of novel small-molecule libraries or as a lead compound in mechanistic studies targeting inflammation, oncology, and infectious diseases. Researchers are exploring its potential as a microtubule-stabilizing agent, similar to other furan-2-carboxamide derivatives , or as an inhibitor of bacterial enzymes, such as β-lactamase, given the established efficacy of analogous thiophene carboxamides against resistant bacterial strains . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-17(18-21-14(11-25-18)16-4-2-6-24-16)20-9-12-7-13(10-19-8-12)15-3-1-5-23-15/h1-8,10-11H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADUPUNOQPEDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H13N3O2S2C_{18}H_{13}N_{3}O_{2}S_{2} with a molecular weight of 367.4 g/mol. The structural components include:

  • Furan ring : Known for its role in medicinal chemistry.
  • Pyridine ring : Often associated with diverse biological activities.
  • Thiophene ring : Contributes to the compound's unique properties.

Research indicates that thiazole derivatives, such as this compound, exhibit several mechanisms of action:

  • Cytotoxicity : The compound shows significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies demonstrate IC50 values indicating strong activity against these cell lines, suggesting its potential as an anticancer agent .
  • DNA Interaction : Molecular docking studies reveal that the compound binds effectively to calf-thymus DNA, indicating its potential to interfere with DNA replication and transcription processes, which is crucial for cancer cell proliferation .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through various pathways, including inhibition of topoisomerase and modulation of NFkB/mTOR/PI3K/AkT signaling pathways .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Cell Line IC50 Value Mechanism
CytotoxicityHepG2 (Liver Cancer)StrongInduces apoptosis
CytotoxicityMCF-7 (Breast Cancer)StrongDNA binding and topoisomerase inhibition
CytotoxicityHCT116 (Colorectal Cancer)ModerateApoptosis induction
CytotoxicityHeLa (Cervical Cancer)ModerateModulation of signaling pathways

Case Studies

  • Anticancer Activity : A study focusing on thiazole derivatives highlighted the promising anticancer properties of similar compounds. The research indicated that modifications in the thiazole structure could enhance cytotoxic activity against specific cancer cell lines. The presence of electron-donating groups was found to increase efficacy .
  • Molecular Docking Studies : Investigations into the binding affinity of this compound with DNA revealed strong interactions, suggesting a mechanism by which the compound could disrupt cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs :

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide (CAS 2034522-96-6) Structure: Differs from the target compound by replacing the furan-2-yl group with a 1-methylpyrazole substituent on the pyridine ring. Molecular Weight: 381.5 g/mol (C₁₈H₁₅N₅OS₂) compared to the target compound’s estimated molecular weight of ~367.4 g/mol (C₁₇H₁₂N₄O₂S₂) .

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structure : Shares the furan-2-yl substituent but uses a 1,3,4-oxadiazole core instead of thiazole.
  • Bioactivity : Demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition .

Compounds from (e.g., 4d–4i)

  • Structure : Thiazole-2-carboxamides with pyridin-3-yl and morpholine/piperazine substituents.
  • Properties : Melting points range from 180–220°C (e.g., 4a: 199–200°C), with confirmed purity via ¹H/¹³C NMR and HRMS .
Structural Trends :
  • Thiazole vs. Oxadiazole/Thiadiazole Cores : Thiazole derivatives (e.g., ) generally exhibit higher thermal stability (melting points >180°C) compared to oxadiazoles (e.g., LMM11), which may degrade at lower temperatures.
  • Amine Groups (Morpholine/Piperazine): Increase solubility in polar solvents, as seen in compounds .

Physicochemical and Spectroscopic Data Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (¹H NMR/HRMS)
Target Compound Thiazole Furan-2-yl, Thiophen-2-yl Not Reported Not Available
N-((6-(1-Methylpyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide Thiazole 1-Methylpyrazole, Thiophen-2-yl Not Reported HRMS: m/z 381.5 (C₁₈H₁₅N₅OS₂)
4a () Thiazole Morpholinomethyl, Pyridin-3-yl 199–200 ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, pyridine)
LMM11 1,3,4-Oxadiazole Furan-2-yl, Cyclohexyl(ethyl)sulfamoyl Not Reported Antifungal IC₅₀: ~5 µM (vs. Fluconazole)

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